Thalidomide-5-PEG2-Cl
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Overview
Description
Thalidomide-5-PEG2-Cl is a compound derived from Thalidomide, designed to act as a cereblon ligand. It is primarily used in the recruitment of CRBN protein, which is a component of the E3 ubiquitin ligase complex. This compound can be conjugated to a protein ligand via a linker to produce proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-PEG2-Cl involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a chloride group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable activating agent.
PEGylation: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form Thalidomide-PEG.
Chlorination: Finally, the Thalidomide-PEG is chlorinated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Thalidomide are activated using industrial-grade reagents.
Continuous PEGylation: The activated Thalidomide is continuously reacted with PEG linkers in a controlled environment.
Automated Chlorination: The final chlorination step is automated to ensure consistency and purity of the product
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The chloride group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloride
Scientific Research Applications
Thalidomide-5-PEG2-Cl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various diseases by selectively degrading pathogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
Thalidomide-5-PEG2-Cl exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .
Comparison with Similar Compounds
Lenalidomide: Another Thalidomide derivative with similar cereblon-binding properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Thalidomide-PEG2-NH2: A similar compound with an amine group instead of chloride.
Uniqueness: Thalidomide-5-PEG2-Cl is unique due to its specific chloride group, which allows for versatile chemical modifications and conjugations. This makes it particularly useful in the synthesis of PROTACs and other therapeutic agents .
Properties
Molecular Formula |
C17H17ClN2O6 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-[2-(2-chloroethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17ClN2O6/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22/h1-2,9,13H,3-8H2,(H,19,21,22) |
InChI Key |
HAGULBIOKGWWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCCl |
Origin of Product |
United States |
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